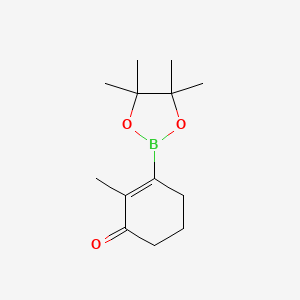

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

Description

This compound is a cyclohexenone derivative functionalized with a pinacol boronate ester group. Its structure comprises a conjugated cyclohex-2-en-1-one core, a methyl substituent at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions , while the α,β-unsaturated ketone (enone) system allows for nucleophilic additions or Michael acceptors in synthesis . This dual functionality makes it valuable in pharmaceutical and materials chemistry, particularly for constructing complex molecules via sequential coupling and functionalization steps.

Properties

IUPAC Name |

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO3/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQERQNZHHRBQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one typically involves the borylation of a cyclohexenone precursor. One common method is the palladium-catalyzed borylation of the corresponding cyclohexenone using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronate group enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. For example:

Key Observations :

-

Reactions proceed under mild conditions with high regioselectivity.

-

The cyclohexene ring remains intact, preserving the α,β-unsaturated ketone functionality .

Functional Group Compatibility

The ketone group at position 1 remains inert during cross-couplings, enabling post-reaction modifications:

-

Reduction : Hydrogenation of the cyclohexene double bond (e.g., using H₂/Pd-C) yields saturated ketone derivatives .

-

Nucleophilic Additions : The α,β-unsaturated ketone undergoes Michael additions with organocuprates or amines .

Borylation and Transmetalation

The pinacol boronate group participates in protodeboronation under acidic conditions (e.g., HCl/THF), forming 2-methylcyclohex-2-en-1-one . This reactivity is critical for sequential functionalization strategies.

Stereochemical Considerations

-

Cis-Selectivity : In silaboration reactions (e.g., with Me₂PhSiBpin), the boronate group adopts a cis configuration relative to the ketone, as confirmed by -NMR coupling constants () .

-

Thermal Stability : The compound decomposes above 200°C, limiting high-temperature applications .

Synthetic Limitations

-

Steric Hindrance : Reactions with β,β-disubstituted carbonyl substrates (e.g., β-methylstyrenes) are unproductive due to steric clashes .

-

Solvent Sensitivity : Chlorinated solvents (e.g., DCE) inhibit reactivity in Au/TiO₂-catalyzed silaborations .

Spectroscopic Data

Scientific Research Applications

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Materials Science:

Medicinal Chemistry: Investigated for its potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form stable complexes with various substrates, facilitating reactions such as cross-coupling and oxidation . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)cyclohex-3-enecarboxylate (CAS: 1049004-32-1)

- Structural Difference : Replaces the ketone group with an ester (-COOEt) at position 1 of the cyclohexene ring.

- Reactivity: The ester group lacks the electrophilic character of the enone, limiting its utility in conjugate additions. However, it retains boronate-mediated cross-coupling capabilities.

- Applications : Primarily used in Suzuki-Miyaura reactions to introduce cyclohexene-carboxylate motifs .

4,4,5,5-Tetramethyl-2-(2-Methylcyclohex-1-en-1-yl)-1,3,2-Dioxaborolane (CAS: 448211-43-6)

- Structural Difference : Lacks the ketone group entirely, featuring a simple cyclohexene-boronate structure.

- Reactivity: Limited to cross-coupling reactions (e.g., forming biaryls or alkenes) without further functionalization opportunities.

- Stability : The absence of electron-withdrawing groups (e.g., ketones) enhances stability but reduces electrophilic reactivity .

3-(2-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Butan-2-yl)Cyclohexan-1-one (6g)

- Structural Difference: Contains a branched alkyl chain (butan-2-yl) linking the boronate to the cyclohexanone.

- Reactivity : Demonstrated poor synthetic utility in radical addition reactions due to decomposition under reaction conditions, likely due to steric hindrance or instability of the boronate-alkyl linkage .

5,5-Dimethyl-3-(2-Methylprop-1-enyl)cyclohex-2-en-1-one (CAS: 3212-51-9)

- Structural Difference : Replaces the boronate group with an isoprenyl substituent.

- Reactivity: The enone system remains active for conjugate additions, but the absence of a boronate limits its use in cross-coupling chemistry .

Key Comparative Data

Biological Activity

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one is a compound featuring a boron-containing dioxaborolane moiety. This structure is of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, drawing from a variety of research findings and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHBNO

- Molecular Weight : 262.11 g/mol

- Appearance : Solid or crystalline form

- Purity : Typically >98% in commercial preparations

1. Anticancer Activity

Recent studies have highlighted the potential of boron-containing compounds in cancer treatment. The unique structure of this compound suggests it may interact with cellular pathways involved in tumor growth.

Case Study : In vitro tests on cancer cell lines have shown that derivatives of boron compounds can inhibit cell proliferation. For example, a related study demonstrated that certain borylated compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

2. Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties. Boron-containing compounds are known to interact with glycosidases and other enzymes due to their electrophilic nature.

Research Findings : A study on borylated methyl cinnamates revealed their effectiveness in inhibiting glycosidase activity, which is crucial for various biological processes including metabolism and signaling . This suggests that this compound could similarly affect enzyme activity.

3. Bioconjugation Applications

The compound's boron functionality allows for bioconjugation applications in drug development and diagnostics. It can be utilized to attach biomolecules to surfaces or other molecules effectively.

Application Example : Its role in bioconjugation has been explored for developing targeted drug delivery systems where specific targeting of cancer cells is essential .

Toxicological Profile

While exploring the biological activities, it is essential to consider the safety profile of the compound. Preliminary assessments indicate:

Q & A

Q. What are the recommended synthetic routes for preparing 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one, and how can purity be validated?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or direct borylation of a cyclohexenone scaffold. Key steps include:

- Borylation : Reacting a halogenated cyclohexenone derivative with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Validation : Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR analysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Storage : Keep at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the boronate ester .

- Handling : Use PPE (gloves, goggles), avoid heat/sparks (decomposition risk above 100°C), and work in a fume hood due to potential dust inhalation .

- First Aid : For skin contact, wash immediately with water; seek medical attention if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate ester?

Variables affecting coupling efficiency include:

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound under varying environmental conditions?

- Stability Studies :

- Crystallography : Single-crystal X-ray diffraction confirms bond lengths (B–O: 1.37–1.42 Å) and dihedral angles .

Q. How can discrepancies in reported reactivity of this boronate ester be resolved?

Contradictions in catalytic efficiency often arise from:

- Impurity Profiles : Trace Pd or Li salts (from synthesis) may alter reactivity; purify via chelating resins (e.g., SiliaBond® Thiol) .

- Solvent Effects : Use anhydrous DME instead of THF to reduce side reactions with moisture-sensitive substrates .

Methodological Challenges

Q. What strategies mitigate side reactions during functionalization of the cyclohexenone core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.